molecular formula C7H2Cl2F4S B1410433 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene CAS No. 1803789-22-1

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B1410433
CAS No.: 1803789-22-1
M. Wt: 265.05 g/mol
InChI Key: QRCJTHWSDRRFLJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2Cl2F4S and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene involves multiple steps, typically starting with the chlorination and fluorination of a benzene derivative. The trifluoromethylthio group is introduced through a nucleophilic substitution reaction. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions .

Comparison with Similar Compounds

1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

1,2-dichloro-5-fluoro-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJTHWSDRRFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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